REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[O-:12][CH2:13][CH3:14].[Na+]>C(O)C.O1CCOCC1>[Cl:1][C:2]1[N:6]2[N:7]=[C:8]([O:12][CH2:13][CH3:14])[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)Cl
|
Name
|
solution
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine was prepared
|
Type
|
CUSTOM
|
Details
|
after reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5.5 h
|
Duration
|
5.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 874 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |